molecular formula C21H20N4O6S B2915934 4,5-dimethoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide CAS No. 391866-49-2

4,5-dimethoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide

Cat. No. B2915934
CAS RN: 391866-49-2
M. Wt: 456.47
InChI Key: PLEVCUKDJIYHID-UHFFFAOYSA-N
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Description

4,5-dimethoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide is a useful research compound. Its molecular formula is C21H20N4O6S and its molecular weight is 456.47. The purity is usually 95%.
BenchChem offers high-quality 4,5-dimethoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-dimethoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Intermolecular Interactions

Molecular Modeling and Structural Analysis : A study focused on the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, elucidating the effects of intermolecular interactions on molecular geometry through X-ray diffraction and DFT calculations. This research highlights the importance of understanding the structural nuances in designing compounds with specific properties, potentially relevant for developing materials with tailored molecular interactions (Karabulut et al., 2014).

Antimicrobial and Antitumor Activities

Antimicrobial and Antitumor Potential : Investigation into new derivatives of griseofulvin from a mangrove endophytic fungus revealed compounds with moderate antimicrobial and antitumor activities. Such studies underscore the potential of structurally complex molecules in discovering new therapeutic agents (Xia et al., 2011).

Synthesis and Pharmacological Activities

Development of Pharmacologically Active Compounds : Research on the synthesis and pharmacological activities of novel pyrazole derivatives provides a framework for developing compounds with specific biological effects, including anti-inflammatory properties. This area of study may be relevant for the compound if similar structural motifs are explored (Abdulla et al., 2014).

Electrochromic Materials

Electrochromic Material Design : A study on donor-acceptor polymeric electrochromic materials employing pyrazine and thiophene derivatives outlines the synthesis and characterization of novel polymers for NIR electrochromic devices. This research could indicate potential applications in material science, particularly in the development of smart materials and coatings (Zhao et al., 2014).

Theoretical and Experimental Chemistry

Spectroscopic and Structural Characterisation : Studies on the synthesis, spectroscopic, and structural characterisation of p-nitrobenzamide compounds through experimental and DFT methods offer insights into the chemical behavior and properties of nitrobenzamide derivatives. This knowledge can be applied in the synthesis and development of new compounds with desired physical and chemical properties (Arslan et al., 2015).

properties

IUPAC Name

4,5-dimethoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O6S/c1-29-13-6-4-12(5-7-13)24-20(15-10-32-11-16(15)23-24)22-21(26)14-8-18(30-2)19(31-3)9-17(14)25(27)28/h4-9H,10-11H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLEVCUKDJIYHID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=C(C=C4[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-dimethoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide

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